Enzyme Inhibition Potency: Δ8→Δ7-Sterol Isomerase I50 Comparison
In an in vitro enzymatic assay using Δ8→Δ7-sterol isomerase (SI) isolated from maize seedlings, Tridemorph demonstrated an I50 value of 0.6 μM. This was compared directly to fenpropimorph, which exhibited a more potent I50 of 0.4 μM under identical assay conditions [1]. While fenpropimorph is marginally more potent on this single enzyme, the differential selectivity profile (see Evidence Item 2) is more critical for overall fungicidal efficacy and resistance management.
| Evidence Dimension | Inhibition of Δ8→Δ7-sterol isomerase (I50) |
|---|---|
| Target Compound Data | I50 = 0.6 μM |
| Comparator Or Baseline | Fenpropimorph: I50 = 0.4 μM |
| Quantified Difference | Fenpropimorph is 1.5x more potent (0.6 μM vs 0.4 μM) |
| Conditions | In vitro enzyme assay using Δ8→Δ7-sterol isomerase (SI) from maize seedlings at pH 7.4 [1] |
Why This Matters
This quantitative in vitro data confirms Tridemorph's engagement with the SI target, providing a benchmark for quality control of technical material and a baseline for comparing potency against related morpholines.
- [1] Taton, M.; Benveniste, P.; Rahier, A. Mechanism of inhibition of sterol biosynthesis enzymes by N-substituted morpholines. Pestic. Sci. 1987, 21 (4), 269–280. View Source
